Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate
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Overview
Description
Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate is a chemical compound with the molecular formula C24H45NO4. It is known for its unique structure, which includes a tert-butyl ester group and a long-chain fatty acid amide. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate typically involves the reaction of tert-butyl 4-aminobutanoate with 2-oxohexadecanoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-oxohexadecanoyl)amino]butanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 4-[(2-oxohexadecanoyl)amino]butanoate: Similar structure but with an ethyl ester group.
Uniqueness
Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
784179-71-1 |
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Molecular Formula |
C24H45NO4 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxohexadecanoylamino)butanoate |
InChI |
InChI=1S/C24H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21(26)23(28)25-20-17-19-22(27)29-24(2,3)4/h5-20H2,1-4H3,(H,25,28) |
InChI Key |
LGNGPPNSAQWRRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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